Endothelin Receptor Antagonism: Potency Relative to Benchmark Peptide Antagonist BQ123
While the specific compound 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid was not the direct subject of this study, it serves as the core scaffold for a series of pyrazole carboxylic acid derivatives evaluated as endothelin (ET) receptor antagonists. The study demonstrates the class-level potential of this chemotype, with a closely related analog (compound 7m) showing a potent inhibition percentage on ET-1-induced contraction in rat thoracic aortic rings that was higher than the benchmark peptide antagonist BQ123 [1].
| Evidence Dimension | Inhibition of ET-1-induced contraction (ex vivo) |
|---|---|
| Target Compound Data | Not directly tested; core scaffold of active series. |
| Comparator Or Baseline | BQ123 (peptide antagonist) |
| Quantified Difference | Compound 7m (a pyrazole carboxylic acid derivative) demonstrated higher inhibition percentage than BQ123. Exact values not provided. |
| Conditions | Rat thoracic aortic ring assay. |
Why This Matters
Demonstrates that the pyrazole-3-carboxylic acid scaffold is privileged for developing potent, non-peptide endothelin receptor antagonists, a key target in cardiovascular disease.
- [1] Cai, J., Liu, L., Chen, J., Cao, M., & Ji, M. (2013). Design, Synthesis, and Bioactivity of Pyrazole Acid Derivatives as Endothelin Receptor Antagonists. Medicinal Chemistry, 9(8), 1113-1122. View Source
